1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a 2-chloro-4-fluorobenzyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of 2-chloro-4-fluorobenzyl bromide: This intermediate is prepared by brominating 2-chloro-4-fluorotoluene using bromine in the presence of a catalyst.
Nucleophilic substitution: The 2-chloro-4-fluorobenzyl bromide is then reacted with sodium azide to form 2-chloro-4-fluorobenzyl azide.
Cyclization: The azide undergoes cyclization with hydrazine to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include various substituted triazoles with different functional groups.
Oxidation Products: Oxidation can lead to the formation of triazole N-oxides or other oxidized derivatives.
Scientific Research Applications
1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Chloro-4-fluorobenzyl bromide: A precursor in the synthesis of the target compound.
2-Chloro-4-fluorobenzyl alcohol: Another related compound with different functional groups.
4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: A compound with similar structural features and biological activity.
Uniqueness: 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its combination of chloro and fluoro substituents enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-7(11)2-1-6(8)4-15-5-13-9(12)14-15/h1-3,5H,4H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVJMONBCVKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=NC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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